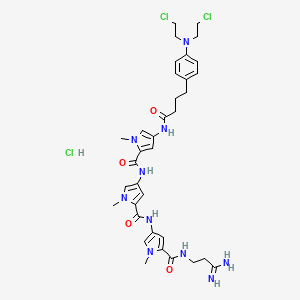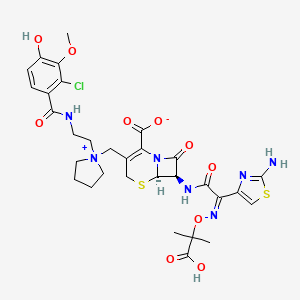
Cefiderocol catechol 3-methoxy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefiderocol catechol 3-methoxy is a metabolite of cefiderocol, a novel siderophore cephalosporin antibiotic. Cefiderocol is designed to combat multidrug-resistant Gram-negative bacteria by utilizing a unique mechanism that involves chelation of iron and active transport into bacterial cells . The addition of a catechol moiety on the C-3 side chain enhances its stability against β-lactamases and facilitates its transport across bacterial membranes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cefiderocol involves the incorporation of a catechol moiety on the C-3 side chain of the cephalosporin core . The process typically includes:
Formation of the cephalosporin core: This involves the synthesis of the β-lactam ring and the dihydrothiazine ring.
Addition of the catechol moiety: The catechol group is introduced at the C-3 position through a series of chemical reactions, including protection and deprotection steps to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of cefiderocol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Fermentation: Production of the cephalosporin core through microbial fermentation.
Chemical modification: Introduction of the catechol moiety and other functional groups through chemical synthesis.
Purification: Isolation and purification of the final product using techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Cefiderocol catechol 3-methoxy undergoes various chemical reactions, including:
Oxidation: The catechol moiety can undergo oxidation to form quinones.
Reduction: Reduction reactions can occur at the β-lactam ring, leading to ring-opening and inactivation.
Substitution: Nucleophilic substitution reactions can occur at the β-lactam ring and the catechol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include:
Quinones: Formed from the oxidation of the catechol moiety.
Ring-opened products: Resulting from the reduction of the β-lactam ring.
Substituted derivatives: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Cefiderocol catechol 3-methoxy has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of catechol-substituted cephalosporins.
Biology: Investigated for its role in bacterial iron transport and metabolism.
Medicine: Studied for its potential as an antibiotic against multidrug-resistant bacteria.
Industry: Used in the development of new antibiotics and as a reference compound in analytical chemistry.
Mecanismo De Acción
Cefiderocol catechol 3-methoxy exerts its effects through a unique mechanism involving:
Iron chelation: The catechol moiety chelates iron, facilitating its transport into bacterial cells.
Inhibition of cell wall synthesis: The compound binds to penicillin-binding proteins (PBPs), inhibiting cell wall synthesis and leading to bacterial cell death.
Active transport: The iron-chelated complex is actively transported into bacterial cells via specialized iron transporter channels.
Comparación Con Compuestos Similares
Cefiderocol catechol 3-methoxy is unique compared to other cephalosporins due to its siderophore activity and enhanced stability against β-lactamases. Similar compounds include:
Ceftazidime: A cephalosporin with a carboxypropanoxyimino group on the C-7 side chain, enhancing transport across bacterial membranes.
Albomycin: A naturally occurring sideromycin with a ferrichrome siderophore group and antibacterial activity.
This compound stands out due to its unique combination of siderophore activity and cephalosporin core, making it a valuable compound in the fight against multidrug-resistant bacteria .
Propiedades
Número CAS |
2243393-93-1 |
|---|---|
Fórmula molecular |
C31H36ClN7O10S2 |
Peso molecular |
766.2 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-4-hydroxy-3-methoxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C31H36ClN7O10S2/c1-31(2,29(46)47)49-37-20(17-14-51-30(33)35-17)25(42)36-21-26(43)38-22(28(44)45)15(13-50-27(21)38)12-39(9-4-5-10-39)11-8-34-24(41)16-6-7-18(40)23(48-3)19(16)32/h6-7,14,21,27H,4-5,8-13H2,1-3H3,(H6-,33,34,35,36,40,41,42,44,45,46,47)/b37-20-/t21-,27-/m1/s1 |
Clave InChI |
UCHYYVODFWKSCG-GNCUCHJPSA-N |
SMILES isomérico |
CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)OC)Cl)C(=O)[O-] |
SMILES canónico |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)OC)Cl)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


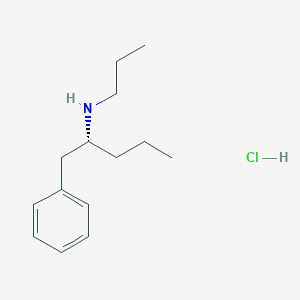
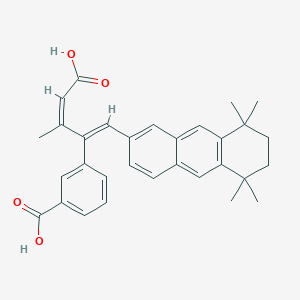
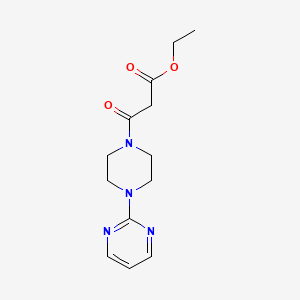
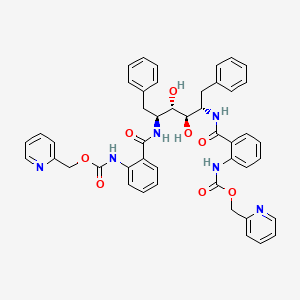
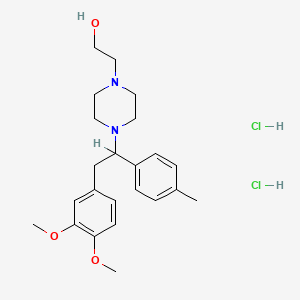

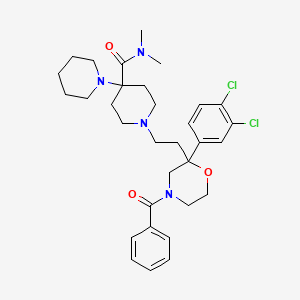

![4-O-[2-(diethylamino)ethyl] 1-O-ethyl 2-ethyl-2-phenylbutanedioate](/img/structure/B12776278.png)



